

Elemental analysis standards for 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine

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Compound of Interest

Compound Name: 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine

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An In-Depth Guide to Elemental Analysis Standards for 1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine

For researchers and professionals in drug development, the precise characterization of novel chemical entities is a foundational requirement for advancing a candidate from discovery to clinical trials. The compound **1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine** (Molecular Formula: C₁₂H₁₅ClFN, Molecular Weight: 227.71 g/mol [1]), a potential pharmaceutical intermediate, presents a unique analytical challenge due to the presence of both chlorine and fluorine. Accurate and precise determination of its elemental composition is not merely an academic exercise; it is a critical component of quality control, ensuring batch-to-batch consistency, verifying synthetic routes, and fulfilling stringent regulatory submissions.[2]

This guide provides a comparative analysis of modern analytical techniques for the elemental characterization of this halogenated amine. We will move beyond simple protocol listings to explore the causality behind methodological choices, ensuring that the described workflows are robust, self-validating, and grounded in established scientific principles.

Theoretical Composition: The Analytical Benchmark

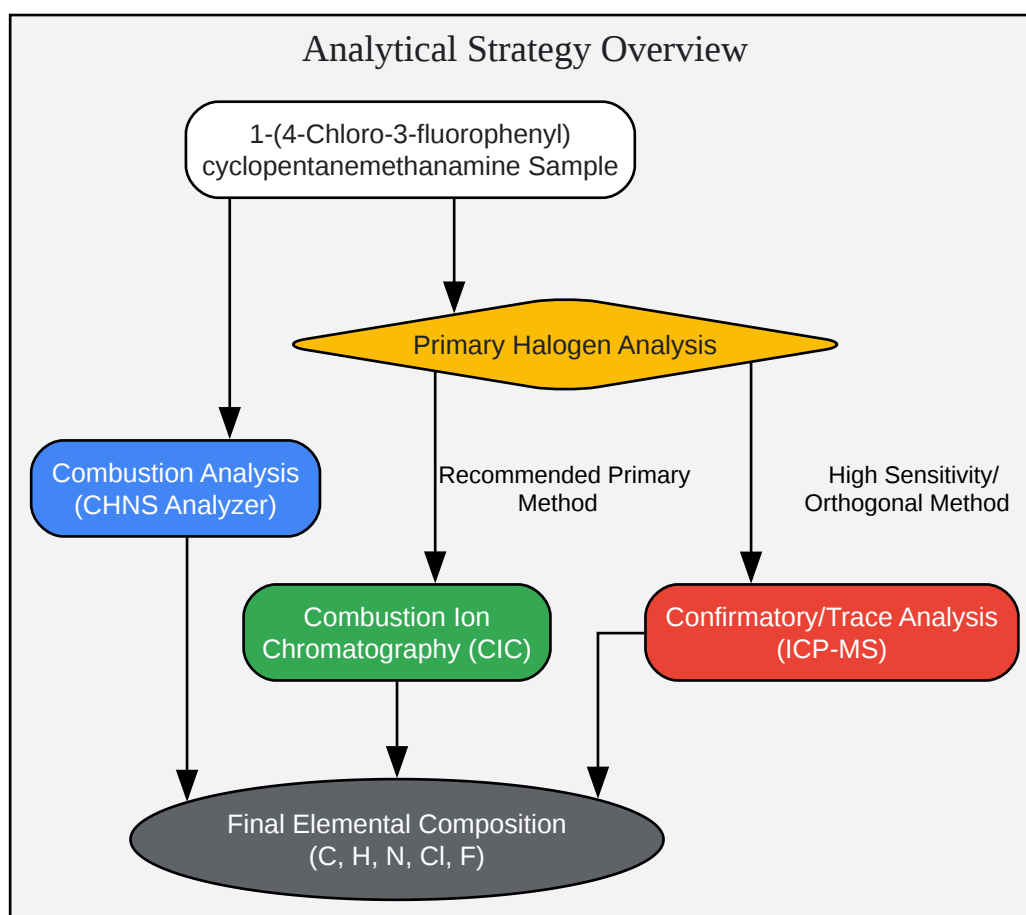
Before any analysis, the theoretical elemental composition must be calculated from the molecular formula, C₁₂H₁₅ClFN. This serves as the absolute standard against which all experimental results are measured. An acceptance criterion of being within $\pm 0.4\%$ of the calculated value is a widely recognized standard in chemical literature and for regulatory purposes.[3]

Table 1: Theoretical Elemental Composition of **1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine**

Element	Symbol	Atomic Weight (g/mol)	Number of Atoms	Total Mass (g/mol)	Mass Percent (%)
Carbon	C	12.011	12	144.132	63.30%
Hydrogen	H	1.008	15	15.120	6.64%
Chlorine	Cl	35.453	1	35.453	15.57%
Fluorine	F	18.998	1	18.998	8.34%
Nitrogen	N	14.007	1	14.007	6.15%
Total		227.710			100.00%

Comparative Analysis of Analytical Methodologies

The simultaneous and accurate quantification of carbon, hydrogen, nitrogen, and two different halogens in a single organic molecule requires a carefully selected analytical strategy. We will compare three primary methodologies: traditional combustion analysis for CHN, Combustion Ion Chromatography (CIC) for halogens, and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) as a high-sensitivity confirmatory technique.



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Caption: High-level workflow for the complete elemental analysis of the target compound.

Table 2: Comparison of Key Analytical Techniques

Parameter	Combustion Analysis (CHN)	Combustion Ion Chromatography (CIC)	Inductively Coupled Plasma-MS (ICP-MS)
Primary Analytes	C, H, N, S	F, Cl, Br, S	Most of the periodic table, including Cl. Indirectly F.
Principle	High-temp combustion, GC separation, TCD detection.[4][5]	High-temp combustion, absorption of gases, IC separation and conductivity detection.[6][7]	High-temp argon plasma ionization, mass-to-charge separation and detection.[8][9]
Accuracy	Excellent (typically <0.3% deviation)	Excellent (recoveries 95-105%)[10]	Excellent, but matrix-dependent.
Precision (%RSD)	<0.5%	<2%	<3%
Detection Limits	% levels	Low µg/g (ppm)[6]	ng/L to µg/L (ppb-ppt) [8]
Sample Throughput	High	Medium to High	Medium (depends on sample prep)
Key Advantage	Gold standard for organic backbone analysis; robust and reliable.[11]	Direct, simultaneous analysis of multiple halogens from an organic matrix.[12]	Unmatched sensitivity for trace impurity confirmation.[8]
Key Limitation	Not suitable for halogens.	Requires specialized combined instrumentation.	Direct halogen analysis is challenging due to high ionization potentials and interferences.[13]

In-Depth Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating calibration, quality control, and system suitability checks.

Protocol 1: Determination of C, H, N by Combustion Analysis

This method follows the principles of the Pregl-Dumas method and is the standard for determining the carbon, hydrogen, and nitrogen content.^[4]

1. Instrumentation:

- A certified CHNS/O Elemental Analyzer.
- Microbalance with 0.001 mg readability.

2. Materials:

- Certified Reference Material (CRM): Acetanilide or similar organic standard with certified C, H, N values. This is critical for validating instrument performance.^[14]
- Sample: **1-(4-Chloro-3-fluorophenyl)cyclopentanemethanamine**, dried under vacuum to remove residual solvents.
- Consumables: Tin capsules, high-purity oxygen, and helium carrier gas.

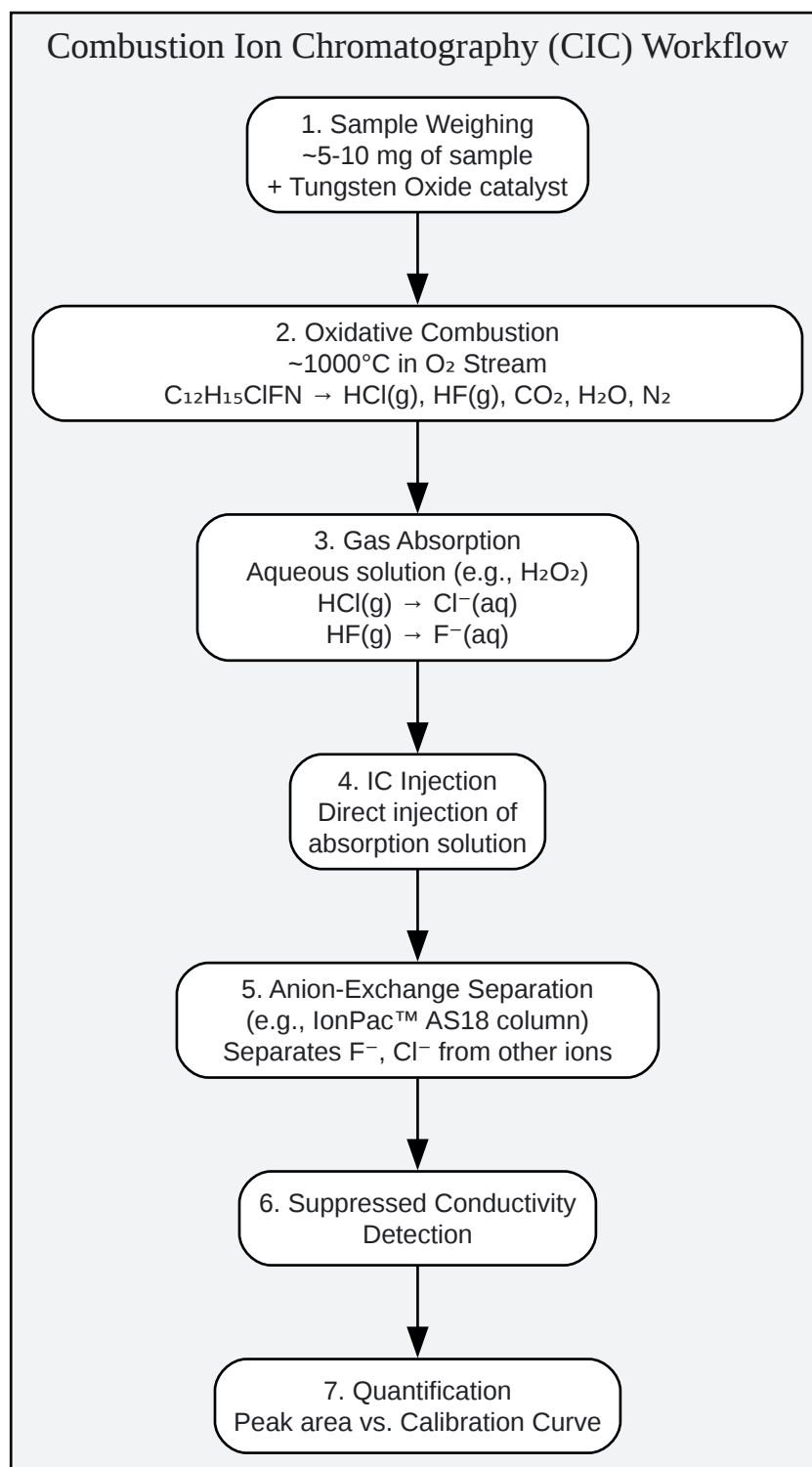
3. Step-by-Step Methodology:

- Instrument Calibration: Perform a multi-point calibration using the CRM. Weigh 1-3 mg of the CRM into tin capsules in triplicate for at least three different masses. Analyze and generate a calibration curve. The linearity (R^2) should be ≥ 0.999 .
- System Suitability: Analyze a mid-point calibration standard. The determined C, H, N values must be within $\pm 0.3\%$ of the certified values.
- Sample Preparation: Accurately weigh approximately 2 mg of the test compound into a tin capsule. Record the weight to the nearest 0.001 mg. Prepare in triplicate.

- **Analysis:** Analyze the samples using the calibrated instrument. The combustion furnace is typically held at ~900-1000°C.
- **Data Processing:** The instrument software automatically calculates the mass percentage of C, H, and N based on the sample weight and the detector response against the calibration curve.
- **Acceptance Criteria:** The relative standard deviation (RSD) of the triplicate measurements should be $\leq 0.5\%$. The mean values are then compared against the theoretical composition.

Protocol 2: Determination of Cl and F by Combustion Ion Chromatography (CIC)

This is the recommended primary technique for halogen determination in this organic matrix, combining efficient sample decomposition with the high selectivity of ion chromatography.[\[6\]](#)
[\[15\]](#)



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Caption: Detailed workflow for halogen analysis using Combustion Ion Chromatography (CIC).

1. Instrumentation:

- Combustion Module coupled with an Ion Chromatography (IC) system equipped with a suppressed conductivity detector.
- Anion-exchange column suitable for halide separation (e.g., Thermo Scientific™ IonPac™ AS18 or similar).[6]

2. Materials:

- Certified Reference Material (CRM): An organochlorine and organofluorine CRM (e.g., from Sigma-Aldrich or CPAchem) to validate the entire process, including combustion efficiency. [16][17]
- Calibration Standards: Certified, traceable single-element standards for Fluoride (F⁻) and Chloride (Cl⁻) for IC calibration.
- Combustion Aid: Tungsten(VI) oxide is often added to facilitate complete combustion, especially for fluorinated compounds.[6]
- Absorption Solution: Deionized water, often with a small amount of hydrogen peroxide to ensure complete oxidation of any side products.

3. Step-by-Step Methodology:

- IC Calibration: Prepare a series of at least five calibration standards for F⁻ and Cl⁻ from the certified stock solutions, covering the expected concentration range. Inject and generate a calibration curve. Linearity (R²) should be ≥0.999.
- Method Validation with CRM: Weigh and analyze the organohalogen CRM using the complete CIC process. The recovery for both Cl and F should be within 90-110% to validate the combustion and absorption steps.
- Sample Preparation: Weigh approximately 5-10 mg of the test compound into a ceramic combustion boat. Cover the sample with a layer of tungsten oxide. Prepare in triplicate.

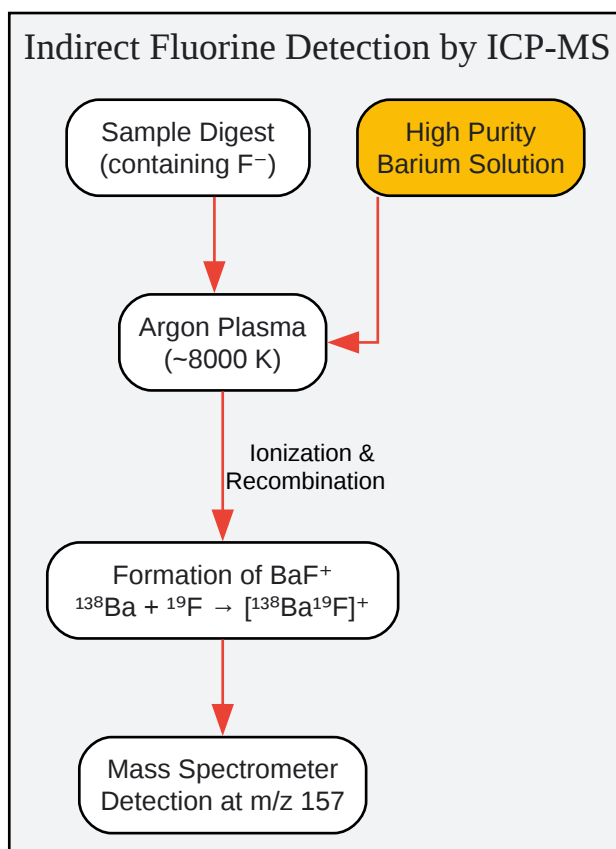
- **Combustion & Absorption:** Place the boat in the autosampler of the combustion unit. The sample is introduced into the furnace (~1000°C) under a stream of oxygen. The resulting gases (HF, HCl, etc.) are transferred to the absorption module and collected in a known volume of absorption solution.
- **IC Analysis:** An aliquot of the absorption solution is automatically injected into the IC system. The anions are separated on the column and detected by the conductivity detector.
- **Data Processing:** The software integrates the peaks corresponding to F⁻ and Cl⁻ and calculates their concentration in the absorption solution. This is then used to back-calculate the mass percentage in the original solid sample.

Orthogonal Technique: ICP-MS for Halogen Confirmation

While CIC is robust, regulatory submissions often benefit from using a second, orthogonal technique for confirmation. ICP-MS offers unparalleled sensitivity but requires a specific approach for halogens.[\[9\]](#)[\[18\]](#)

Causality of Method Choice: Direct measurement of chlorine by ICP-MS is hampered by polyatomic interferences (e.g., ³⁵Cl⁺ is interfered by ¹⁶O¹⁸O¹H⁺). Fluorine is even more challenging due to its high first ionization potential and the fact that its only isotope, ¹⁹F, lies in a mass region with significant background noise.[\[13\]](#)[\[19\]](#) Therefore, modern ICP-MS techniques are required.

- **For Chlorine:** High-resolution ICP-MS (HR-ICP-MS) or a triple-quadrupole ICP-MS (ICP-MS/MS) operating in mass-shift mode with a reaction gas can resolve the interferences, allowing for accurate quantification.[\[20\]](#)[\[21\]](#)
- **For Fluorine:** An indirect method is employed. The sample digest is spiked with a Barium (Ba) solution. In the plasma, the molecular ion BaF⁺ is formed and can be detected interference-free at m/z 157 (for ¹³⁸Ba¹⁹F).[\[19\]](#) This is a clever workaround that leverages the formation of a stable polyatomic ion to shift the analyte out of the noisy low-mass region.



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